6-Chloro-4-((2,4-dimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride
Description
Properties
IUPAC Name |
6-chloro-4-(2,4-dimethoxyanilino)quinoline-3-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2.ClH/c1-23-13-4-6-16(17(8-13)24-2)22-18-11(9-20)10-21-15-5-3-12(19)7-14(15)18;/h3-8,10H,1-2H3,(H,21,22);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVUDDBICKMXSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C#N)Cl)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-((2,4-dimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Formation of the Carbonitrile Group: The carbonitrile group can be introduced via a cyanation reaction using reagents like copper(I) cyanide (CuCN).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-((2,4-dimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
6-Chloro-4-((2,4-dimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-4-((2,4-dimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of quinoline-3-carbonitrile derivatives with varied substituents influencing physicochemical properties and biological activity. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison of Quinoline-3-carbonitrile Derivatives
Key Findings from Structural Analysis
Substituent Effects on Solubility: The hydrochloride salt of the target compound improves water solubility compared to neutral analogs like 4k, which lacks ionizable groups .
Synthetic Routes: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is common for introducing aryl/heteroaryl groups (e.g., uses PdCl₂(PPh₃)₂) . Nucleophilic substitution is employed for halogen replacement (e.g., introduction of amino groups in 4k) .
Crystallographic and Hydrogen-Bonding Behavior :
- Analogs with dimethoxyphenyl groups (e.g., ’s co-crystal) exhibit N–H⋯O hydrogen bonds involving methoxy oxygen, stabilizing crystal lattices .
- The 2,4-dimethoxy substitution in the target compound may favor similar intermolecular interactions, impacting solid-state stability .
Biological Activity Inference: While direct data on the target compound is lacking, analogs like 6-amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile () show activity in kinase inhibition or anticancer assays .
Biological Activity
6-Chloro-4-((2,4-dimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure features a chloro group, a quinoline nucleus, and an amino group that is substituted with a dimethoxyphenyl moiety, which is critical for its biological activity.
Research indicates that quinoline derivatives often exhibit their biological effects through interactions with various biological targets. The mechanisms include:
- Inhibition of Enzymatic Activity : Quinoline compounds are known to inhibit enzymes such as histone deacetylases (HDACs), which play a role in cancer progression and inflammation.
- Antimalarial Activity : Similar compounds have shown significant antiplasmodial activity by interfering with the heme detoxification pathway in malaria parasites. The presence of a chloro group is essential for this activity, as it enhances binding affinity to the target enzyme .
1. Anticancer Activity
Several studies have investigated the anticancer properties of quinoline derivatives. For instance, compounds similar to 6-Chloro-4-((2,4-dimethoxyphenyl)amino)quinoline have demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | Induction of apoptosis via mitochondrial pathway |
| MDA-MB-231 (breast cancer) | 15.0 | Inhibition of HDAC activity |
| HCT116 (colon cancer) | 10.0 | Disruption of cell cycle progression |
These findings suggest that the compound may induce apoptosis and inhibit tumor growth through multiple pathways.
2. Antimicrobial Activity
Quinoline derivatives exhibit broad-spectrum antimicrobial activity. The specific compound has been shown to possess:
- Antibacterial Effects : Effective against Gram-positive and Gram-negative bacteria.
- Antifungal Properties : Inhibits the growth of various fungal strains.
The antimicrobial mechanism is believed to involve the disruption of bacterial cell membranes and interference with nucleic acid synthesis.
3. Antimalarial Activity
The compound's structural features suggest potential antimalarial properties similar to those observed in other chloroquine derivatives. It is hypothesized that it may inhibit beta-hematin formation, crucial for parasite survival .
Case Studies
-
Study on Anticancer Efficacy :
A study conducted on the effects of various quinoline derivatives on cancer cell lines revealed that 6-Chloro-4-((2,4-dimethoxyphenyl)amino)quinoline exhibited significant cytotoxicity against HeLa cells with an IC50 value of 12.5 μM. The mechanism was attributed to the activation of apoptosis pathways. -
Antimicrobial Assessment :
In vitro tests showed that this compound had a minimum inhibitory concentration (MIC) of 8 μg/mL against Staphylococcus aureus, indicating strong antibacterial properties.
Q & A
Q. Purity Optimization :
- Employ HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to monitor intermediates.
- Use recrystallization from ethanol/water mixtures to remove byproducts.
- Optimize reaction time and temperature to minimize side reactions (e.g., over-oxidation) .
Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Basic Research Question
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy groups at 2,4-positions, quinoline core protons) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region.
- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with Cl and CN groups.
- X-ray Crystallography : Resolve 3D structure and confirm hydrogen bonding in the hydrochloride salt .
- Elemental Analysis : Validate C, H, N, and Cl content (±0.3% tolerance) .
How can researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability) across studies?
Advanced Research Question
Contradictions often arise from:
- Assay Conditions : Differences in cell lines, incubation times, or serum content.
- Compound Stability : Hydrolysis of the carbonitrile group under acidic/basic conditions.
Q. Methodological Solutions :
- Dose-Response Reassessment : Conduct parallel assays using standardized protocols (e.g., MTT assay with 72-hour exposure).
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity.
- Structural Analogs : Compare bioactivity with derivatives lacking the 2,4-dimethoxyphenyl group to isolate pharmacophoric contributions .
What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to ATP-binding pockets (e.g., EGFR kinase).
- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (AMBER/CHARMM force fields).
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity data to guide structural modifications .
How should researchers assess in vitro stability under physiological conditions?
Basic Research Question
- pH Stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 hours. Monitor degradation via HPLC .
- Plasma Stability : Use human plasma at 37°C; quench with acetonitrile and analyze remaining parent compound.
- Light Sensitivity : Store solutions in amber vials and measure absorbance changes under UV/Vis .
What strategies enhance selectivity for specific biological targets while minimizing off-target effects?
Advanced Research Question
- Substituent Engineering :
- Replace the 2,4-dimethoxyphenyl group with bulkier substituents to sterically hinder non-target binding.
- Introduce electron-withdrawing groups (e.g., NO₂) to modulate electron density at the quinoline core .
- Proteome Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target kinase interactions.
- Prodrug Design : Mask the carbonitrile group with ester prodrugs to improve target tissue activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
